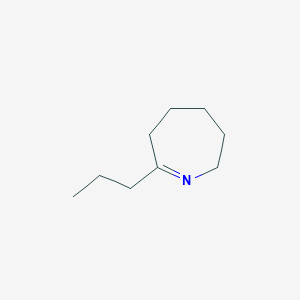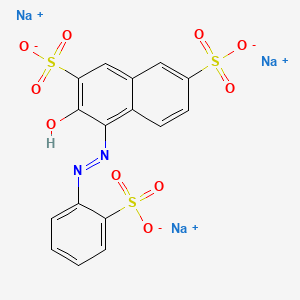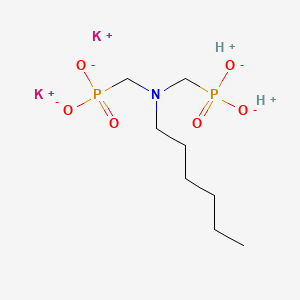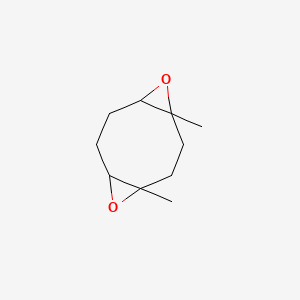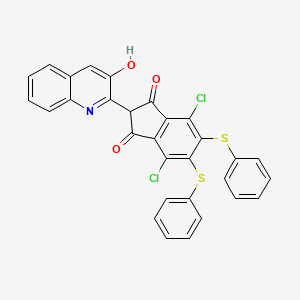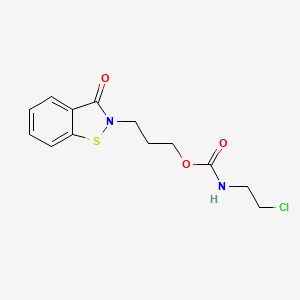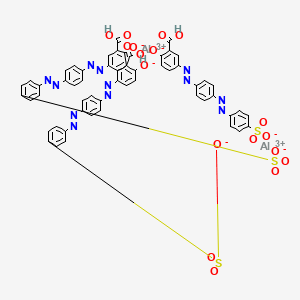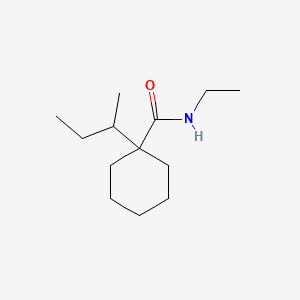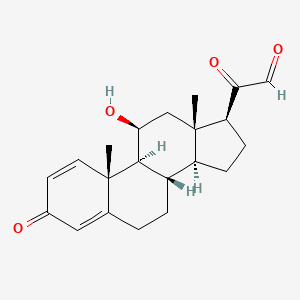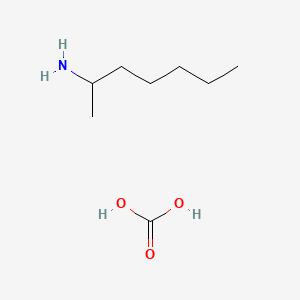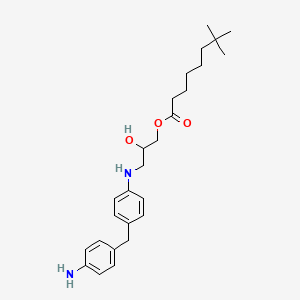
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a hydroxypropyl group, and a neodecanoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps, starting with the preparation of the aminophenyl intermediate. This intermediate is then reacted with a hydroxypropyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The neodecanoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate involves its interaction with specific molecular targets. The aminophenyl group can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the neodecanoate ester can facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenyl neodecanoate: Lacks the hydroxypropyl group, making it less soluble.
2-Hydroxypropyl neodecanoate: Lacks the aminophenyl group, reducing its potential for enzyme interaction.
4-((4-Aminophenyl)methyl)phenyl neodecanoate: Similar structure but without the hydroxypropyl group.
Uniqueness
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93843-18-6 |
|---|---|
Molekularformel |
C26H38N2O3 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C26H38N2O3/c1-26(2,3)16-6-4-5-7-25(30)31-19-24(29)18-28-23-14-10-21(11-15-23)17-20-8-12-22(27)13-9-20/h8-15,24,28-29H,4-7,16-19,27H2,1-3H3 |
InChI-Schlüssel |
RMTCQRMPIOLUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)OCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


